molecular formula C19H21IN2O4S B324928 3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B324928
M. Wt: 500.4 g/mol
InChI Key: RQELMWJJMDBUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a complex organic compound with the molecular formula C19H21IN2O4S and a molecular weight of 500.4 g/mol. This compound is characterized by the presence of an iodine atom, a methoxy group, and a piperidinylsulfonyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves multiple steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The nitro group is reduced to an amine using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin and hydrochloric acid.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

    Substitution: Iodine, oxidizing agents, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the nitro group would yield an amine.

Scientific Research Applications

3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including its effects on various cellular pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to target proteins or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-4-methoxypyridine: Similar in structure but lacks the piperidinylsulfonyl group.

    3-iodo-4-methoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide: Similar but with a different substitution pattern on the benzamide core.

Uniqueness

3-iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is unique due to the presence of the piperidinylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21IN2O4S

Molecular Weight

500.4 g/mol

IUPAC Name

3-iodo-4-methoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C19H21IN2O4S/c1-26-18-10-5-14(13-17(18)20)19(23)21-15-6-8-16(9-7-15)27(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)

InChI Key

RQELMWJJMDBUEQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)I

Origin of Product

United States

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